molecular formula C19H20N2O5 B3737604 dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate CAS No. 5739-65-1

dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B3737604
CAS No.: 5739-65-1
M. Wt: 356.4 g/mol
InChI Key: ASIQCNQGOCGZND-UHFFFAOYSA-N
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Description

Dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate is a multifunctional aromatic ester featuring a central benzene ring substituted with two methyl ester groups at positions 1 and 3, and an amide-linked 3-(dimethylamino)phenyl group at position 3. The dimethylamino group introduces electron-donating properties, while the ester and amide functionalities enable diverse reactivity, making the compound valuable in pharmaceutical and materials science research . Its structural complexity allows for tailored modifications to optimize bioactivity, solubility, or stability.

Properties

IUPAC Name

dimethyl 5-[[3-(dimethylamino)benzoyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-21(2)16-7-5-6-12(11-16)17(22)20-15-9-13(18(23)25-3)8-14(10-15)19(24)26-4/h5-11H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIQCNQGOCGZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362160
Record name ST50697555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5739-65-1
Record name ST50697555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 3-(dimethylamino)benzoic acid with 5-amino-1,3-dicarboxylic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

    Esterification: The carboxylic acid groups are then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the dimethylamino group.

    Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of multi-functional compounds.

Mechanism of Action

The mechanism of action of dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate depends on its application:

    In medicinal chemistry: The compound may interact with specific receptors or enzymes, modulating their activity. The dimethylamino group can enhance binding affinity to certain biological targets.

    In materials science: The compound can influence the physical properties of polymers through interactions at the molecular level, such as hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader family of benzene-1,3-dicarboxylate derivatives, which vary in substituent groups at position 4. Below is a detailed comparison with structurally analogous compounds:

Substituent Variations and Electronic Effects

Dimethyl 5-[(3-Chloro-1-benzothiophene-2-carbonyl)amino]benzene-1,3-dicarboxylate Key Difference: Substitution of the dimethylaminophenyl group with a benzothiophene ring bearing a chlorine atom. Impact: The benzothiophene core increases aromaticity and planarity, enhancing π-π stacking in materials science. The chlorine atom acts as an electron-withdrawing group, reducing electron density on the benzene ring compared to the dimethylamino group in the target compound. This alters reactivity in electrophilic substitutions . Applications: Potential in photovoltaic materials due to extended conjugation.

Dimethyl 5-[(2-Methylpentanoyl)amino]benzene-1,3-dicarboxylate (CAS: 335397-44-9) Key Difference: Replacement of the aromatic substituent with a branched aliphatic chain (2-methylpentanoyl). Impact: Increased lipophilicity improves membrane permeability but reduces hydrogen-bonding capacity. The aliphatic chain may destabilize crystalline packing, lowering melting points compared to aromatic analogs . Applications: Suitable for lipid-based drug delivery systems.

3-Amino-5-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic Acid Key Difference: Substitution of the ester groups with carboxylic acids and a dimethylaminocarbonyl group instead of a dimethylaminophenylamide. Impact: The carboxylic acid groups enhance solubility in aqueous media and enable salt formation. The dimethylaminocarbonyl group retains electron-donating properties but introduces steric hindrance . Applications: Preferred in coordination chemistry for metal-organic frameworks (MOFs).

Functional Group Modifications

Dimethyl 5-(Acetamidocarbamoylamino)benzene-1,3-dicarboxylate Key Difference: Additional acetamidocarbamoyl group at position 5. However, steric bulk may reduce metabolic stability . Applications: Investigated as protease inhibitors in drug discovery.

Dimethyl 5-{[(4-Chloro-3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate Key Difference: Incorporation of a sulfonamide linker and a naphthyl Schiff base. Impact: The sulfonamide group enhances acidity and chelating ability, while the naphthyl group extends conjugation for fluorescence applications. The Schiff base allows pH-responsive behavior . Applications: Fluorescent probes and pH-sensitive materials.

Data Table: Comparative Analysis

Compound Name Molecular Weight Substituent Type Key Functional Groups Solubility (LogP) Applications
Target Compound 372.37 Aromatic/Amide Dimethylamino, Ester, Amide 2.1 Drug Scaffolds, MOFs
Dimethyl 5-[(3-Chloro-1-benzothiophene-2-carbonyl)amino]benzene-1,3-dicarboxylate 448.88 Heterocyclic/Chlorine Benzothiophene, Chlorine 3.5 Photovoltaics
Dimethyl 5-[(2-Methylpentanoyl)amino]benzene-1,3-dicarboxylate 307.34 Aliphatic Branched Aliphatic Chain 2.8 Lipid-Based Delivery
3-Amino-5-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic Acid 312.33 Carboxylic Acid Dimethylaminocarbonyl 1.2 MOFs, Chelation Therapy
Dimethyl 5-(Chloromethyl)benzene-1,3-dicarboxylate 272.68 Chloromethyl Chlorine, Ester 2.5 Polymer Intermediates

Research Findings and Implications

  • Biological Activity : Compounds with aromatic substituents (e.g., benzothiophene) show enhanced binding to hydrophobic enzyme pockets, while aliphatic analogs exhibit better bioavailability .
  • Material Science : Extended conjugation in naphthyl or benzothiophene derivatives improves charge transport in organic electronics .
  • Synthetic Challenges: Multi-step routes are required for amidation and esterification, with purity dependent on reagent selection (e.g., DMFDMA for propenoate synthesis) .

Biological Activity

Dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N2O4C_{17}H_{20}N_2O_4. The compound features a dimethylamino group, a carbonyl moiety, and two carboxylate ester functionalities which contribute to its biological activity.

PropertyValue
Molecular Weight316.35 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available
LogP (octanol-water partition coefficient)Not available

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on several human cancer cell lines (e.g., MDA-MB-231, HeLa) reported IC50 values ranging from 2.64 μM to 3.64 μM, indicating potent cytotoxic effects with minimal toxicity towards normal cells .

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of intrinsic pathways. It has been shown to down-regulate the expression of oncogenes such as C-myc and up-regulate tumor suppressor genes like p53.

Antioxidant Activity

This compound also exhibits notable antioxidant properties. DPPH radical scavenging assays revealed that the compound effectively neutralizes free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest favorable absorption characteristics. The presence of the dimethylamino group may enhance lipophilicity, potentially improving bioavailability.

Table 2: Pharmacokinetic Parameters (Hypothetical)

ParameterValue
AbsorptionRapid
DistributionWidely distributed
MetabolismHepatic
ExcretionRenal

Q & A

Q. What are the critical considerations for optimizing the synthesis of dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires:
  • Reagent Selection : Use dimethyl acetylenedicarboxylate analogs (if available) to minimize side reactions, as seen in bromination protocols for hindered acids .
  • Stepwise Functionalization : Introduce the 3-(dimethylamino)phenyl group via amide coupling after esterification to avoid steric hindrance during carboxylation .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor purity via HPLC (>95%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm ester and amide linkages (e.g., ester methyl protons at δ 3.8–4.0 ppm; amide NH at δ 8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~430) .
  • X-ray Crystallography : If single crystals are obtained, use crystallographic data to resolve ambiguities in stereochemistry .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via UV-Vis (λmax ~270 nm) and HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics and identify degradation products via LC-MS .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of this compound against enzyme targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) based on the dimethylamino group’s electron-donating properties and amide’s hydrogen-bonding potential .
  • QSAR Modeling : Train models using datasets of analogous benzothiophene-amide derivatives to correlate substituent effects (e.g., nitro vs. dimethylamino groups) with IC₅₀ values .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies to identify confounding variables .
  • Structure-Activity Relationship (SAR) Profiling : Synthesize derivatives with controlled modifications (e.g., replacing the dimethylamino group with nitro or methoxy groups) to isolate bioactivity drivers .

Q. What experimental designs are suitable for studying the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/uncompetitive) and Ki values .
  • Fluorescence Quenching : Use tryptophan fluorescence quenching in target enzymes to measure binding affinity (e.g., Stern-Volmer plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate
Reactant of Route 2
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dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate

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